Di-p-TDM possesses chirality due to the presence of D-tartaric acid. Chirality is a crucial property in asymmetric synthesis, a technique for creating molecules with a specific handedness. D-tartaric acid derivatives like Di-p-TDM could potentially be used as chiral auxiliaries or resolving agents to achieve asymmetric synthesis of other molecules [].
Di-p-TDM's structure with its aromatic and carboxylic acid groups suggests potential applications in crystal engineering. The arrangement of molecules within a crystal lattice can be influenced by intermolecular forces. Di-p-TDM's structure could allow for the design of crystals with specific properties desirable for various research purposes [].
The aromatic and acidic functionalities in Di-p-TDM might be useful for the development of novel materials. The aromatic groups can participate in pi-pi interactions, a type of bonding between aromatic rings, while the acidic groups can form hydrogen bonds with other molecules. These interactions could be exploited to create supramolecular structures or functional materials with specific properties.
Irritant